Ethyl 4-(2-hydroxynaphthalen-1-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2-hydroxynaphthalen-1-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines a naphthalene ring with a tetrahydropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-hydroxynaphthalen-1-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the condensation reaction of 2-hydroxynaphthalene-1-carbaldehyde with ethyl acetoacetate and urea under acidic or basic conditions. The reaction is usually carried out in ethanol as a solvent, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-hydroxynaphthalen-1-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group in the tetrahydropyrimidine moiety can be reduced to form an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base, followed by reaction with nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, esters, and other functionalized derivatives.
Scientific Research Applications
Ethyl 4-(2-hydroxynaphthalen-1-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-hydroxynaphthalen-1-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes such as adenylate kinase and peptide deformylase, disrupting essential cellular processes . In anticancer research, it may interfere with DNA polymerase, inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-hydroxynaphthalen-1-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: shares structural similarities with other naphthalene derivatives and tetrahydropyrimidine compounds.
Naphthalene derivatives: Compounds such as 2-hydroxynaphthalene-1-carbaldehyde and its derivatives.
Tetrahydropyrimidine compounds: Compounds like ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20N2O4 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl 6-(2-hydroxynaphthalen-1-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H20N2O4/c1-4-25-18(23)15-11(2)21(3)19(24)20-17(15)16-13-8-6-5-7-12(13)9-10-14(16)22/h5-10,17,22H,4H2,1-3H3,(H,20,24) |
InChI Key |
JKXIPRSPSBTEGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=C(C=CC3=CC=CC=C32)O)C)C |
solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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